[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid discovery and synthesis
[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid discovery and synthesis
#[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid: Synthesis, Conformational Dynamics, and Applications in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of novel therapeutics relies heavily on privileged scaffolds that offer predictable conformational geometries and metabolic resilience. [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid (CAS: 1179605-69-6) [1] represents a highly specialized, multi-functional tertiary amine building block. By integrating a sterically demanding 2,6-dichlorobenzyl moiety, a conformationally restrictive cyclopropyl group, and a versatile acetic acid handle, this molecule serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and peptidomimetics.
This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, details a self-validating synthetic methodology, and explores its downstream applications in rational drug design.
Structural Rationale & Pharmacophore Analysis
The architectural design of [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid is not arbitrary; each functional group serves a distinct physicochemical and pharmacokinetic purpose.
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2,6-Dichlorobenzyl Moiety: The di-ortho substitution pattern forces the aromatic ring into an orthogonal conformation relative to the benzylic C-N bond due to severe allylic strain. This unique geometry allows the moiety to penetrate deep, narrow lipophilic pockets often found in allosteric enzyme sites. Furthermore, the chlorine atoms can participate in stabilizing halogen bonds (an interaction between the electrophilic σ -hole of the halogen and a nucleophilic target residue), significantly enhancing binding affinity .
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Cyclopropyl Group: Unlike linear or branched alkyl chains (e.g., ethyl or isopropyl), the cyclopropyl ring introduces profound conformational rigidity. The increased s-character of the cyclopropyl carbon-nitrogen bond subtly reduces the basicity of the tertiary amine, altering the molecule's overall pKa. Crucially, the cyclopropyl group is highly resistant to cytochrome P450-mediated N-dealkylation, offering a massive leap in metabolic stability .
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Acetic Acid Handle: The carboxylic acid provides a synthetic vector for downstream functionalization (e.g., amide couplings, Ugi multicomponent reactions). In a biological context, if left unfunctionalized, it acts as a classic hydrogen bond donor/acceptor or can form salt bridges with basic residues (like Arginine or Lysine) in a target protein's active site .
Pharmacophore contributions of the functional moieties to target binding and stability.
Physicochemical Profiling
Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic environments and biological assays. All quantitative data is summarized below.
| Property | Value | Structural Implication |
| Chemical Name | [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid | Standard IUPAC nomenclature |
| CAS Registry Number | 1179605-69-6 | Unique chemical identifier |
| Molecular Formula | C12H13Cl2NO2 | Stoichiometric baseline |
| Molecular Weight | 274.14 g/mol | Optimal for fragment-based drug design (FBDD) |
| Topological Polar Surface Area | 40.5 Ų | Excellent membrane permeability profile |
| Estimated LogP | ~3.2 | High lipophilicity driven by the dichlorobenzyl group |
| Hydrogen Bond Donors | 1 | Carboxylic acid OH |
| Hydrogen Bond Acceptors | 3 | Carboxylic acid oxygens + Tertiary amine |
| Rotatable Bonds | 4 | Restricted flexibility enhances target specificity |
Retrosynthetic Analysis & Experimental Methodology
The synthesis of highly sterically hindered tertiary amines requires careful selection of reagents to avoid low yields and side reactions. The most robust pathway involves a three-step sequence: Reductive amination, N-alkylation, and ester hydrolysis.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination (Imine Formation & Reduction) Causality Insight: 2,6-dichlorobenzaldehyde is severely sterically hindered. Using standard sodium borohydride ( NaBH4 ) often leads to direct reduction of the aldehyde to the corresponding alcohol before the imine can form. We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3 ), which is mild and highly selective for imines over aldehydes .
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Charge: To a flame-dried round-bottom flask, add 2,6-dichlorobenzaldehyde (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M).
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Imine Formation: Add cyclopropylamine (1.2 eq, 12 mmol) dropwise at room temperature. Stir the mixture for 2 hours to allow complete imine formation. Self-validation: Monitor the disappearance of the aldehyde peak via TLC (Hexanes/EtOAc 8:2).
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Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise. Add glacial acetic acid (1.0 eq) to catalyze the reduction. Stir at room temperature for 12 hours.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with Dichloromethane (DCM). Dry the organic layer over Na2SO4 , filter, and concentrate to yield N-(2,6-dichlorobenzyl)cyclopropanamine.
Step 2: N-Alkylation Causality Insight: The secondary amine intermediate is bulky. Alkylation requires a highly reactive electrophile (ethyl bromoacetate) and elevated temperatures in a polar aprotic solvent to overcome the activation energy barrier.
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Charge: Dissolve the intermediate amine (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.5 M).
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Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq).
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Alkylation: Add ethyl bromoacetate (1.5 eq) dropwise. Heat the reaction mixture to 60 °C for 8 hours.
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Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove DMF. Concentrate to yield Ethyl [cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetate.
Step 3: Saponification (Ester Hydrolysis) Causality Insight: The final product is an amino acid (zwitterionic). Careful pH adjustment is required during workup to ensure the product does not remain trapped in the aqueous phase as a hydrochloride salt.
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Charge: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.
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Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq). Stir at room temperature for 4 hours.
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Workup (Critical Step): Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.5 (the approximate isoelectric point). The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to afford pure [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid .
Workflow for the 3-step synthesis of [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid.
Downstream Applications in Lead Generation
Once synthesized, [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid acts as a premier starting material for generating complex libraries.
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Amide Coupling for Kinase Inhibitors: The free carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) and reacted with heavily substituted anilines or heterocyclic amines. The resulting amides frequently exhibit potent kinase inhibition, as the 2,6-dichlorobenzyl group occupies the hydrophobic DFG-out pocket of kinases.
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Ugi Multicomponent Reactions: As an N-alkylated amino acid, it can be utilized in Ugi-4CR (four-component reactions) alongside an aldehyde, an isocyanide, and a primary amine to rapidly generate highly diverse peptidomimetic libraries with strict conformational constraints.
Conclusion[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid is far more than a simple chemical catalog entry; it is a rationally designed, privileged scaffold. By mastering its synthesis—specifically navigating the steric challenges of the 2,6-dichloro substitution and the unique electronic properties of the cyclopropyl ring—medicinal chemists can leverage this building block to construct highly stable, target-specific therapeutics.
References
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Lu, Y., et al. "Halogen bonding—a novel interaction for rational drug design?" Journal of Medicinal Chemistry, 2009.[Link]
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Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[Link]
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Aurelio, L., et al. "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews, 2004.[Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[Link]
